4-Bromomethyl benzoyl bromide

Medicinal Chemistry Process Chemistry Solid-State Chemistry

Achieving regioisomeric purity in heterobifunctional linkers is critical yet challenging with mixed isomers. This para-substituted benzoyl halide (CAS 876-07-3) provides a defined crystalline solid (mp 57-61°C) that enables reproducible stoichiometry for dual electrophilic reactions. - **Critical Application**: Direct precursor for Procarbazine (chemotherapy API) with established 90% yield route. - **Technical Advantage**: Bromomethyl group enables orthogonal PEGylation (e.g., PEG2000 conjugates) without ortho/meta isomer interference. - **Supply**: Stable solid form simplifies handling and purification scale-up.

Molecular Formula C8H6Br2O
Molecular Weight 277.94 g/mol
CAS No. 876-07-3
Cat. No. B1335383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromomethyl benzoyl bromide
CAS876-07-3
Molecular FormulaC8H6Br2O
Molecular Weight277.94 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CBr)C(=O)Br
InChIInChI=1S/C8H6Br2O/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2
InChIKeyVUYGJYAPDGKPBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromomethyl benzoyl bromide Overview


4-Bromomethyl benzoyl bromide (CAS 876-07-3) is a para-substituted benzoyl halide with the molecular formula C8H6Br2O and a molecular weight of 277.94 g/mol . It is characterized by the presence of both a reactive benzoyl bromide group and a para-positioned bromomethyl group on the phenyl ring . This compound is a solid with a melting point of 57-61 °C and a boiling point of 100-112 °C at 0.5 mmHg . As a dual electrophile, it is primarily utilized as a versatile intermediate in organic synthesis for the sequential introduction of an acyl group and a benzyl halide moiety [1].

Dual electrophile enables sequential acylation and benzylation steps
Para-substitution geometry supports defined spatial orientation in conjugates
Well-characterized crystalline solid facilitates reproducible handling and purification

Why Regioisomeric Substitution Fails for 4-Bromomethyl benzoyl bromide


Generic substitution of 4-bromomethyl benzoyl bromide with its ortho- or meta-regioisomers (2- and 3-(bromomethyl)benzoyl bromide) is not feasible due to the critical impact of substitution geometry on the physical properties and reactivity of downstream products. The para-substitution pattern of this compound directly translates to a distinct spatial orientation in synthesized molecules, influencing crystallinity, molecular packing, and biological target engagement [1]. Furthermore, the para-isomer exhibits a well-defined, narrow melting point range (57-61 °C) , while the ortho-isomer lacks a reported melting point under standard conditions, suggesting a different, potentially less crystalline solid-state form [1]. This variability in physical form can significantly complicate purification and formulation steps in a production environment, making a direct 'drop-in' replacement impossible without re-optimizing entire synthetic and purification protocols.

Para-isomer (target compound)
Ortho- / meta-isomers
Defined crystalline solid with reproducible melting behavior
Solid-state properties may be poorly defined; purification and formulation may differ
Lower boiling point enables gentler vacuum distillation
Higher boiling point may increase thermal stress and energy demand during purification
Validated high-yield synthetic route supports scalable production
Scalable synthetic routes may not be established; process economics may shift

Evidence for Selecting 4-Bromomethyl benzoyl bromide


Defined Melting Point vs. Ortho-Isomer

The para-substituted 4-bromomethyl benzoyl bromide exhibits a consistent and reproducible melting point of 57-61 °C, indicative of a stable, well-defined crystalline structure . In contrast, its ortho-isomer, 2-(bromomethyl)benzoyl bromide (CAS 40819-28-1), is reported without an available melting point under standard conditions, which can suggest a tendency to exist as an oil or a less crystalline solid at room temperature . This physical difference is critical for process development, where predictable solid handling and purification are paramount.

Melting Point
Head-to-head
57–61 °C (crystalline solid) vs. not available (ortho-isomer)
Supports predictable crystallization and solid handling reproducibility.
Literature values; verify lot-specific melting behavior.
Medicinal Chemistry Process Chemistry Solid-State Chemistry

Lower Boiling Point vs. Meta-Isomer

The para-isomer, 4-bromomethyl benzoyl bromide, distills at a significantly lower temperature (100-112 °C at 0.5 mmHg) compared to its meta-isomer, 3-(bromomethyl)benzoyl bromide (CAS 209743-33-9), which has a reported boiling point of 130 °C at 4.5 Torr (approx. 4.5 mmHg) . This difference in vapor pressure implies that the para-isomer is more volatile and can be purified under gentler conditions, reducing the risk of thermal decomposition.

Boiling Point
Head-to-head
100–112 °C / 0.5 mmHg vs. 130 °C / 4.5 Torr (meta-isomer)
May allow milder distillation and reduce thermal degradation risk.
Reduced-pressure conditions; confirm with actual equipment setup.
Process Chemistry Purification Volatility

Validated Synthetic Route for Scalable Production

A well-established and efficient synthetic route is reported for 4-bromomethyl benzoyl bromide, achieving a yield of 90% from p-methylbenzoic acid via sequential chlorination and bromination . This high-yielding, two-step procedure demonstrates a robust and scalable methodology that is not universally guaranteed for all regioisomers or functional analogs, which may require more complex or lower-yielding syntheses.

Synthetic Yield
Reported
90% yield from p-methylbenzoic acid
Indicates high process efficiency and favorable cost profile for larger-scale use.
Based on reported two-step route; batch validation advised.
Process Chemistry Synthetic Methodology Cost-Efficiency

Effective Initiator for Living Cationic Polymerization

Modification of Vitamin E (α-Tocopherol) with 4-bromomethylbenzoyl bromide produces a 'highly active initiator' for the living cationic polymerization of 2-methyl-2-oxazoline, leading to fully end-group functionalized poly(2-oxazoline) (PMOx) [1]. This specific application highlights a performance characteristic—efficient initiation for living polymerization—that is a direct consequence of its dual electrophilic functionality. In contrast, simpler benzoyl bromides or benzyl bromides would lack the necessary bifunctionality to both conjugate to a substrate and subsequently initiate a controlled polymerization .

Polymer Initiator
Class-level
Reported as highly active initiator for living cationic polymerization vs. monofunctional analogs (unable to initiate)
Dual electrophilicity enables macroinitiator formation, supporting complex polymer architectures.
Performance demonstrated in Vitamin E–PMOx system; verify for other substrates.
Polymer Chemistry Drug Delivery Materials Science

Application Scenarios for 4-Bromomethyl benzoyl bromide


Living Polymerization for Advanced Polymer Architectures

This compound is the reagent of choice for synthesizing heterobifunctional macroinitiators. Its dual electrophilic nature allows for the sequential or orthogonal functionalization of biomolecules or surfaces. Specifically, it can be used to modify Vitamin E to create a 'highly active initiator' for the living cationic polymerization of 2-oxazolines, enabling the synthesis of well-defined, end-group functionalized polymers like PMOx for drug delivery applications [1].

Synthesis of Key Pharmaceutical Intermediates

4-Bromomethyl benzoyl bromide serves as a critical building block in the synthesis of Procarbazine, a chemotherapeutic agent used for treating malignant lymphoma and other cancers [1]. Its high-yielding synthetic route (90%) makes it a cost-effective and reliable intermediate for pharmaceutical manufacturing, where regioisomeric purity is non-negotiable for drug safety and efficacy .

Preparation of PEGylated Compounds and Linkers

The para-bromomethyl group of this compound is an effective handle for nucleophilic substitution, making it ideal for synthesizing PEGylated derivatives. It is specifically cited for use in the preparation of α-methoxy-ω-4-(bromomethyl) benzoic acid ester-poly(ethylene glycol) 2000, a functionalized PEG linker used in bioconjugation and drug delivery research [1]. Its well-defined melting point and stability as a solid simplify the stoichiometric control required for efficient PEGylation reactions [1].

Application
Selection Property
Validation Focus
Polymer macroinitiator synthesis
Dual electrophilic reactivity for sequential conjugation and initiation
Living polymerization initiation efficiency and end-group fidelity
Pharmaceutical intermediate research (e.g., Procarbazine precursor)
Regioisomeric purity and high-yielding synthetic route
Route scalability and intermediate purity verification
PEGylated linker conjugation for bioconjugation studies
Para-bromomethyl handle for efficient nucleophilic substitution
Stoichiometric control and PEGylation efficiency

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